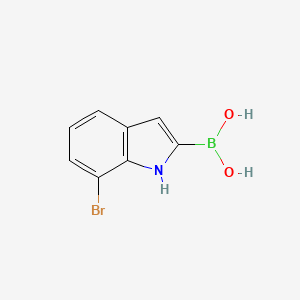

(7-Bromo-1H-indol-2-yl)boronic acid

Vue d'ensemble

Description

(7-Bromo-1H-indol-2-yl)boronic acid: is a boronic acid derivative of 7-bromoindole. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Boronic Acid Formation: The compound can be synthesized by reacting 7-bromoindole with a boronic acid derivative under suitable conditions.

Suzuki-Miyaura Coupling: This method involves the reaction of 7-bromoindole with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

(7-Bromo-1H-indol-2-yl)boronic acid: undergoes several types of reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of different reduced forms.

Substitution Reactions: It can participate in substitution reactions, where the bromine atom is replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the indole ring.

Reduction Products: Reduced forms of the compound.

Substitution Products: Compounds with different substituents replacing the bromine atom.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reactions:

One of the primary applications of (7-Bromo-1H-indol-2-yl)boronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming biaryl compounds. This compound acts as a boron source, facilitating the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. The presence of the bromine atom enhances its reactivity, allowing for efficient coupling under mild conditions.

Synthesis of Kinase Inhibitors:

Research has demonstrated that this compound can be utilized to synthesize inhibitors targeting various kinases, which are essential in regulating cellular processes. These inhibitors are promising candidates for cancer therapy due to their ability to selectively inhibit specific kinases, thus offering potential treatments with fewer side effects .

Medicinal Chemistry

Therapeutic Applications:

The indole scaffold, present in this compound, is a common feature in many bioactive compounds. Its derivatives have been investigated for their anticancer properties and other therapeutic effects. For instance, studies have shown that indazole derivatives synthesized from this boronic acid exhibit promising biological activities, including anticancer and antimicrobial effects .

Case Study: Anticancer Activity

A study explored the synthesis of 4-substituted indazoles using this compound through palladium-catalyzed reactions. The resulting compounds demonstrated significant anticancer activity against various cancer cell lines, highlighting the potential of this compound in drug development .

Fundamental Research

Structure-Property Relationship Studies:

The unique structure of this compound allows researchers to investigate structure-property relationships in organic materials. By modifying the indole ring through various functionalizations, scientists can explore new materials with tailored electronic and optical properties .

Nucleophilic Aromatic Substitution:

The compound can also participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom. This reaction type is valuable for introducing diverse functional groups onto the indole ring, expanding its utility in synthetic chemistry.

Mécanisme D'action

(7-Bromo-1H-indol-2-yl)boronic acid: is compared with other similar compounds, such as 7-iodoindole-2-boronic acid and 7-chloroindole-2-boronic acid . The uniqueness of this compound lies in its reactivity and versatility in cross-coupling reactions. The presence of the bromine atom makes it particularly suitable for certain types of reactions that other halogenated indoles may not be as effective in.

Comparaison Avec Des Composés Similaires

7-Iodoindole-2-boronic acid

7-Chloroindole-2-boronic acid

7-Fluoroindole-2-boronic acid

7-Methylindole-2-boronic acid

Activité Biologique

(7-Bromo-1H-indol-2-yl)boronic acid is a boronic acid derivative of 7-bromoindole, recognized for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

The molecular formula of this compound is C8H8BBrNO2, with a molecular weight of 239.86 g/mol. It features a boronic acid functional group, which is crucial for various organic reactions. The compound can be synthesized through the reaction of 7-bromoindole with a boronic acid derivative under specific conditions, typically involving palladium catalysts in Suzuki-Miyaura coupling reactions.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. In vitro assays showed a DPPH free radical scavenging IC50 value of 0.14 µg/mL, indicating strong potential for free radical neutralization . This property suggests its applicability in formulations aimed at combating oxidative stress-related conditions.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL . This antibacterial activity highlights its potential use in pharmaceutical applications aimed at treating bacterial infections.

Anticancer Activity

In terms of anticancer properties, this compound exhibited a cytotoxic effect on the MCF-7 cancer cell line, with an IC50 value of 18.76 µg/mL . This suggests that the compound may inhibit cancer cell proliferation while showing no toxic effects on healthy cell lines, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound's enzyme inhibition capabilities were assessed through various assays:

- Acetylcholinesterase: IC50 = 115.63 µg/mL (moderate inhibition)

- Butyrylcholinesterase: IC50 = 3.12 µg/mL (high inhibition)

- Antiurease: IC50 = 1.10 µg/mL (high inhibition)

- Antithyrosinase: IC50 = 11.52 µg/mL (moderate inhibition) .

These findings indicate that this compound may possess therapeutic potential in treating conditions related to enzyme dysregulation.

The primary mechanism through which this compound exerts its biological effects is believed to be through transmetalation during the Suzuki-Miyaura coupling reaction. This allows for the formation of new carbon-carbon bonds that are pivotal in synthesizing biologically active compounds. The bromine substituent enhances reactivity and allows for further functionalization, which can lead to diverse therapeutic applications.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(7-bromo-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQBMECATXATSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656927 | |

| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-89-7 | |

| Record name | (7-Bromo-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.